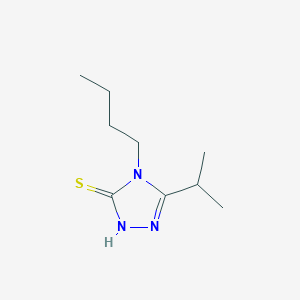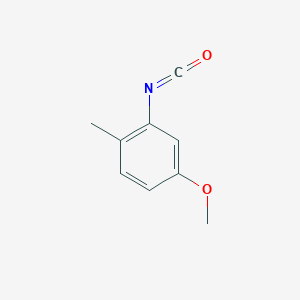
(2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a trifluoromethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a thiazolidine derivative with a trifluoromethyl ketone, followed by the introduction of the Fmoc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicinal chemistry, it serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with thiazolidine or trifluoromethyl groups.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazolidine ring can participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced stability, bioavailability, and target specificity.
Eigenschaften
Molekularformel |
C20H16F3NO4S |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(2S,4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C20H16F3NO4S/c21-20(22,23)18-24(16(10-29-18)17(25)26)19(27)28-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,25,26)/t16-,18-/m0/s1 |
InChI-Schlüssel |
OCGROBPYQKMPBM-WMZOPIPTSA-N |
Isomerische SMILES |
C1[C@H](N([C@@H](S1)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
C1C(N(C(S1)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)



![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)

![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
